2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
Executive Summary
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol (commonly referred to as 2-isopropoxy-5-trifluoromethylphenol) is a highly specialized, multi-functional aromatic building block. Characterized by a "push-pull" electronic system—featuring electron-donating hydroxyl and isopropoxy groups alongside a strongly electron-withdrawing trifluoromethyl (-CF₃) group—this compound is highly valued in medicinal chemistry and agrochemical development. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol for its generation.
Structural and Molecular Profile
The strategic placement of functional groups on the benzene ring dictates the molecule's unique reactivity and pharmacological utility.
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IUPAC Name: 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol
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Molecular Formula: C₁₀H₁₁F₃O₂
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Molecular Weight: 220.19 g/mol
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SMILES: CC(C)Oc1ccc(C(F)(F)F)cc1O
Causality of Structural Features
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Trifluoromethyl Group (-CF₃): As established by Meanwell and colleagues, the judicious introduction of fluorine into a molecule profoundly influences conformation, pKa, intrinsic potency, and membrane permeability[1]. The high electronegativity of fluorine results in a highly polarized C–F bond, which increases the overall lipophilicity of the molecule and provides metabolic stability against cytochrome P450 oxidation at the 5-position[2].
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Isopropoxy Group (-O-iPr): The bulky isopropyl ether at the ortho position to the phenol creates significant steric hindrance. This restricts the free rotation of the hydroxyl group, often locking it into a specific conformation that can optimize target binding kinetics while simultaneously shielding the phenol from rapid Phase II metabolic conjugation (e.g., glucuronidation).
Physical and Chemical Properties
The interplay between the electron-donating and electron-withdrawing groups results in a highly fine-tuned physicochemical profile.
| Property | Value (Predicted/Typical) | Mechanistic Rationale |
| Physical State | Off-white to pale yellow solid | Intermolecular hydrogen bonding via the phenolic -OH increases the melting point compared to non-hydroxylated analogs. |
| LogP (Lipophilicity) | ~3.8 | The -CF₃ group significantly increases lipophilicity compared to the des-fluoro analog, enhancing lipid membrane permeability[1]. |
| pKa (Acidity) | ~9.2 | The strong inductive electron-withdrawing effect of the meta-CF₃ group stabilizes the phenoxide anion, lowering the pKa relative to unsubstituted phenol (pKa ~10.0)[2]. |
| Hydrogen Bonding | 1 Donor, 2 Acceptors | The -OH acts as a strong donor; the ether oxygen acts as a sterically hindered acceptor. |
Synthetic Methodology: A Self-Validating Protocol
Direct electrophilic aromatic substitution (e.g., isopropylation of 4-(trifluoromethyl)phenol) yields an intractable mixture of regioisomers. To achieve absolute regiocontrol, the optimal route is the Sandmeyer-type hydroxylation of 2-isopropoxy-5-(trifluoromethyl)aniline.
Step-by-Step Protocol
Step 1: Diazotization
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Suspend 2-isopropoxy-5-(trifluoromethyl)aniline (1.0 equiv) in a 10% aqueous H₂SO₄ solution.
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Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: The low temperature is critical to prevent the premature degradation of the highly unstable diazonium intermediate into undesired phenolic side products before the catalyst is introduced[3].
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Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise over 30 minutes.
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Self-Validation (IPC): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete conversion of the aniline to the diazonium salt.
Step 2: Radical-Nucleophilic Hydroxylation
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Prepare a catalytic solution of Cu₂O (0.1 equiv) and Cu(NO₃)₂ (15 equiv) in neutral water at room temperature.
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Slowly add the cold diazonium salt solution to the copper mixture.
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Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism[4]. Copper(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical while releasing nitrogen gas[4][5]. Utilizing Cu₂O in neutral water bypasses the classical method of boiling the salt in acid, which generates highly reactive aryl cations that lead to complex impurity profiles[4].
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Self-Validation (IPC): Vigorous nitrogen gas evolution (bubbling) serves as a visual confirmation of aryl radical formation[3]. LC-MS monitoring must show the appearance of the m/z 219 [M-H]⁻ peak.
Step 3: Acid-Base Workup
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Extract the crude mixture with ethyl acetate.
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Wash the organic layer with 1M NaOH. Causality: The weakly acidic phenol is deprotonated to form a water-soluble sodium phenoxide, partitioning into the aqueous layer and leaving neutral organic impurities behind in the ether/acetate layer[3].
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Acidify the aqueous layer with 1M HCl to pH 3 and re-extract with fresh ethyl acetate to isolate the highly pure target compound.
Figure 1: Step-by-step synthetic workflow from aniline to a kinase inhibitor derivative.
Applications in Drug Discovery
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is frequently utilized as a core building block in the synthesis of advanced therapeutics, particularly in the oncology space.
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Kinase Inhibitor Scaffolds: Derivatives of this specific structural motif have been patented as critical intermediates in the synthesis of triazolo[1,5-a]pyridine derivatives[6]. These compounds act as potent inhibitors of Focal Adhesion Kinase (FAK) and Janus Kinase (JAK). FAK activation is known to mediate anchorage-independent cell survival, which is a primary hallmark of metastatic cancer cells[6].
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Cross-Coupling Precursor: The phenolic -OH can be readily converted into a triflate leaving group using trifluoromethanesulfonic anhydride. The resulting aryl triflate serves as a highly reactive electrophile for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, enabling the rapid generation of complex biaryl libraries.
Figure 2: FAK signaling pathway illustrating the target site for phenol-derived inhibitors.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]
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Wikipedia Contributors. "Sandmeyer reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
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BYJU'S. "Sandmeyer Reaction Mechanism." BYJU'S Chemistry. URL:[Link]
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Minnesota State University Moorhead. "The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring." MSUM Chemistry Protocols. URL: [Link]
- Google Patents. "Preparation and uses of 1,2,4-triazolo [1,5a] pyridine derivatives" (US8501936B2). Google Patents.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. US8501936B2 - Preparation and uses of 1,2,4-triazolo [1,5a] pyridine derivatives - Google Patents [patents.google.com]
